N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties
Mechanism of Action
Target of Action
The primary targets of STK854544 are currently under investigation. It is known that coumarin derivatives, which stk854544 is a part of, have been intensively screened for different biological properties .
Mode of Action
Coumarin derivatives have exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Biochemical Pathways
Coumarin derivatives have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors . These suggest that STK854544 might interact with multiple biochemical pathways.
Pharmacokinetics
The synthesis of similar coumarin derivatives has been optimized for stability, antioxidant activity, and bioavailability .
Result of Action
The molecular and cellular effects of STK854544’s action are currently under investigation. Coumarin derivatives have shown a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of STK854544. For instance, the synthesis of similar coumarin derivatives has been carried out under green conditions such as using green solvent, catalyst, and other procedures . This suggests that the environmental conditions during the synthesis of STK854544 could impact its properties and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the coumarin core. The process may include:
Condensation reactions: between salicylaldehyde and acetic anhydride to form 7,8-dimethyl-2-oxo-2H-chromen-4-yl derivatives.
Benzofuran formation: through cyclization reactions involving appropriate precursors.
Amide bond formation: using cyclopropanecarboxylic acid and the benzofuran derivative under specific conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the coumarin core to its oxidized derivatives.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, coumarin derivatives are known for their antioxidant and anti-inflammatory properties. This compound may be studied for its potential to modulate biological pathways and protect against oxidative stress.
Medicine: Medically, coumarin derivatives have been explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various conditions, such as inflammation and microbial infections.
Industry: In industry, coumarin derivatives are used in the production of fragrances, pharmaceuticals, and other chemical products. This compound's unique properties may make it suitable for specialized applications.
Comparison with Similar Compounds
Coumarin: The parent compound, known for its wide range of biological activities.
Benzofuran derivatives: Similar structures with potential biological and pharmaceutical applications.
Cyclopropanecarboxamide derivatives: Compounds with amide bonds and cyclopropane rings, used in various chemical and biological studies.
Uniqueness: N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide stands out due to its specific structural features, which may confer unique properties and applications compared to other coumarin and benzofuran derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial developments may unlock even more of its capabilities.
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-12-7-10-15-17(11-19(25)28-21(15)13(12)2)22-20(24-23(26)14-8-9-14)16-5-3-4-6-18(16)27-22/h3-7,10-11,14H,8-9H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEMFIXOADCDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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